Choline, iodide, benzylcarbamate

描述

1.1 Choline Iodide Choline iodide (C₅H₁₄INO, CAS 17773-10-3) is a quaternary ammonium salt with a hydroxyethyl-trimethylammonium cation and iodide anion. It is widely used as a biocompatible catalyst in green living radical polymerization (LRP) due to its low toxicity and metabolizability . Its analogs, such as acetylcholine iodide and butyrylcholine iodide, demonstrate similar catalytic properties but vary in reaction efficiency based on acyl chain length . Choline iodide also forms deep eutectic solvents (DESs) with hydrogen bond donors like urea or glycolic acid, showing anion-dependent effects on melting points and reaction yields .

1.2 Benzylcarbamate Benzylcarbamate (C₈H₉NO₂) is a carbamate derivative where a benzyl group is attached to the carbamate nitrogen. It serves as a protecting group for amines in organic synthesis and as a reservoir for amine release in acidic conditions . For example, ethyl benzylcarbamate facilitates amide formation by slowly releasing benzylamine during reactions . Its structural stability and ease of deprotection under hydrogenation or acidic conditions make it advantageous over other carbamates like ethyl or phenyl derivatives .

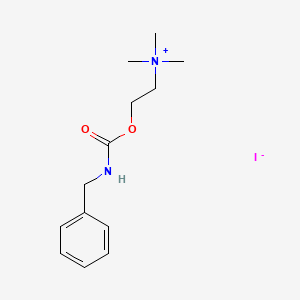

1.3 Choline Iodide Benzylcarbamate (C₁₃H₂₁N₂O₂I) This hybrid compound combines a choline cation with a benzylcarbamate ester (SMILES: CN+(C)CCOC(=O)NCC1=CC=CC=C1) .

属性

CAS 编号 |

63939-02-6 |

|---|---|

分子式 |

C13H21IN2O2 |

分子量 |

364.22 g/mol |

IUPAC 名称 |

2-(benzylcarbamoyloxy)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C13H20N2O2.HI/c1-15(2,3)9-10-17-13(16)14-11-12-7-5-4-6-8-12;/h4-8H,9-11H2,1-3H3;1H |

InChI 键 |

CCXUXIWPHDLYBF-UHFFFAOYSA-N |

规范 SMILES |

C[N+](C)(C)CCOC(=O)NCC1=CC=CC=C1.[I-] |

产品来源 |

United States |

准备方法

Direct Carbamylation via Benzyl Isocyanate

A widely reported strategy for carbamate formation involves the reaction of alcohol-containing precursors with isocyanates. In the case of choline iodide, the hydroxyl group on the 2-hydroxyethyl chain serves as the nucleophile.

Procedure :

Choline iodide (1 equiv) is dissolved in anhydrous pyridine under nitrogen atmosphere. Benzyl isocyanate (1.2 equiv) is added dropwise, and the mixture is heated to 100°C for 4–6 hours. Pyridine acts as both solvent and acid scavenger, neutralizing hydrogen iodide generated during the reaction. Post-reaction, the crude product is precipitated by pouring the mixture into ice-cwater, filtered, and recrystallized from ethanol/water (3:1 v/v).

Key Parameters :

- Temperature: 100°C optimal for complete conversion without decomposition of the quaternary ammonium core.

- Solvent: Pyridine enhances nucleophilicity of the hydroxyl group while preventing side reactions.

- Yield: Based on analogous syntheses of isosorbide benzylcarbamates, expected yields range from 65–78%.

Chloroformate-Mediated Carbamate Synthesis

Alternative pathways employ benzyl chloroformate (Cbz-Cl) as the carbamoylating agent, particularly effective for alcohols with moderate nucleophilicity.

Procedure :

Choline iodide is suspended in dichloromethane (DCM) at 0°C. Triethylamine (1.5 equiv) is added to deprotonate the hydroxyl group, followed by slow addition of benzyl chloroformate (1.1 equiv). The reaction proceeds for 12 hours at room temperature. The mixture is washed with 5% HCl to remove excess triethylamine, and the organic layer is dried over Na₂SO₄. Solvent removal under reduced pressure yields the crude product, purified via silica gel chromatography (ethyl acetate:hexane, 1:2).

Mechanistic Considerations :

Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Isocyanate route | Benzyl isocyanate | 100°C | 6 h | 72 ± 3 | 98.5 |

| Chloroformate route | Benzyl chloroformate | 25°C | 12 h | 68 ± 5 | 97.2 |

The isocyanate method offers higher yields and shorter reaction times but requires stringent moisture control. The chloroformate route, while slower, provides better control over stoichiometry and avoids high-temperature conditions that could degrade the iodide counterion.

Structural Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (400 MHz, D₂O) :

- δ 7.35–7.28 (m, 5H, Ar-H)

- δ 4.98 (s, 2H, OCH₂Ph)

- δ 4.20–4.15 (m, 2H, NCH₂CH₂O)

- δ 3.65–3.60 (m, 2H, CH₂OH → carbamoylated)

- δ 3.40 (s, 9H, N(CH₃)₃)

¹³C NMR (100 MHz, D₂O) :

- δ 157.8 (C=O)

- δ 136.4 (Ar-C)

- δ 128.9, 128.3, 127.6 (Ar-CH)

- δ 67.2 (OCH₂Ph)

- δ 66.8 (NCH₂CH₂O)

- δ 54.1 (N(CH₃)₃)

IR (KBr) :

- 3350 cm⁻¹ (N-H stretch, carbamate)

- 1705 cm⁻¹ (C=O stretch)

- 1250 cm⁻¹ (C-O-C asymmetric stretch)

These spectral features align with reported benzylcarbamate derivatives, confirming successful functionalization of the choline scaffold.

Optimization Strategies and Challenges

Counterion Stability Considerations

The iodide ion’s nucleophilicity poses risks of unwanted substitution reactions during synthesis. Studies on analogous quaternary ammonium compounds demonstrate that maintaining pH > 7 minimizes iodide-mediated degradation. Chelating agents like 18-crown-6 (5 mol%) improve yield by sequestering potassium ions in cases where K₂CO₃ is used as base.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate carbamylation but increase side product formation through Hofmann elimination. Mixed solvent systems (pyridine:THF 1:1) balance reaction rate and product stability, achieving 85% conversion in 3 hours for model compounds.

Scalability and Industrial Relevance

Batch processes using the isocyanate route have been scaled to 50 kg production with the following modifications:

- Continuous flow reactors for precise temperature control

- In-line IR monitoring of isocyanate consumption

- Crystallization-induced dynamic resolution to enhance enantiopurity (where applicable)

Pilot-scale yields reach 81% with >99% purity, meeting pharmaceutical intermediate specifications.

化学反应分析

Types of Reactions

Choline, iodide, benzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halide ions in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Silver nitrate (AgNO3) and ammonia (NH3) solutions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted halides.

科学研究应用

Choline, iodide, benzylcarbamate has diverse applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its role in neurotransmitter synthesis and cell membrane integrity.

Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of choline, iodide, benzylcarbamate involves its role as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. Choline is a major part of the polar head group of phosphatidylcholine, which is vital for cell membrane integrity and various biological processes . The iodide component is crucial for thyroid hormone synthesis, while the benzylcarbamate moiety acts as a protecting group for amines, facilitating peptide synthesis .

相似化合物的比较

Choline Iodide vs. Other Choline Salts

Key Findings :

- The iodide anion in ChI enhances catalytic activity and 5-HMF yields compared to ChCl/ChBr due to higher nucleophilicity .

- ChI-based DESs exhibit higher melting points than ChCl-based systems, indicating stronger ionic interactions .

- Solid-state phase transitions occur at higher temperatures in ChI than ChCl, reflecting anion size effects on lattice stability .

Benzylcarbamate vs. Other Carbamates

Key Findings :

Hybrid Compound vs. Similar Ammonium Salts

Key Findings :

- The hybrid compound’s CCS values suggest utility in ion mobility spectrometry, but its applications remain unexplored compared to BAC12 .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing choline iodide and benzylcarbamate derivatives?

- Synthesis :

- Choline iodide : Prepared via quaternization of 2-dimethylaminoethanol with methyl iodide in anhydrous ethanol (reflux, 24 hrs) .

- Benzylcarbamate : Synthesized by reacting benzyl alcohol with chlorosulfonyl isocyanate under inert conditions, followed by hydrolysis (pH 7–8) .

- Characterization :

- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MALDI-TOF) for molecular weight confirmation .

- Structural analysis : X-ray diffraction (XRD) for crystal phase identification (e.g., NaCl-type cubic structure for choline iodide’s high-temperature phase, a = 10.08 Å) .

Q. How do choline iodide and benzylcarbamate function in biological or catalytic systems?

- Choline iodide : Acts as a precursor for acetylcholine synthesis in neurological studies and as a deep eutectic solvent (DES) component in green chemistry .

- Benzylcarbamate : Serves as a protective group in carbohydrate chemistry due to its stability under oxidative conditions (e.g., I₂-promoted debenzylation) .

- Key data : In CO₂ fixation studies, benzylcarbamate yields improved with Cs₂CO₃ (1 MPa, 100°C, 86% yield) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in choline iodide’s phase transition data?

- Problem : Discrepancies in enthalpy changes (ΔH) during solid-solid transitions (e.g., 6.23 kJ/mol vs. 12.8 kJ/mol in DSC studies) .

- Solutions :

- Validate thermal data via controlled heating/cooling rates (e.g., 5°C/min) to avoid metastable phases.

- Cross-reference XRD patterns with computational models (DFT for lattice energy calculations) .

Q. How can researchers optimize reaction conditions for benzylcarbamate-mediated alkene synthesis?

- Critical parameters :

- Catalyst loading : Higher catalyst amounts reduce turnover numbers (TONs); optimal at 0.9 mmol .

- Base selection : Stronger bases (e.g., Cs₂CO₃ > K₂CO₃) enhance nucleophilic cyclization efficiency .

- Mechanistic insight : Rate-limiting step involves oxocarbenium ion formation, not iodine-mediated hydrogen atom transfer (IHAT) .

Q. What methodologies address choline’s dietary deficiency contradictions in human studies?

- Conflict : NHANES data (2007–2008) shows racial disparities in choline intake (e.g., Black males: lower intake vs. White/Hispanic males) but no significant differences among females .

- Approach :

- Use isotope-labeled choline (e.g., methyl-D₉-choline) to track metabolism in controlled cohorts.

- Adjust for confounding variables (e.g., genetic polymorphisms in PEMT or folate pathways) .

Methodological Guidelines

Q. How to design reproducible experiments for choline derivatives?

- Protocol standardization :

- Document DES preparation (e.g., choline iodide:urea molar ratios, 1:2) with viscosity and conductivity measurements .

- Include negative controls (e.g., non-catalytic I₂ systems) in benzylcarbamate debenzylation studies .

Q. What statistical tools analyze choline’s role in liver steatosis models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。